1,3-dimethyl-1H-pyrazol-5-ol
Overview
Description
1,3-Dimethyl-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at non-adjacent positions. The compound's derivatives and related structures have been studied for various potential applications, including their use as antipsychotic agents, ligands in coordination chemistry, and their fluorescent properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazine or its derivatives. For instance, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to 1,3-dimethyl-1H-pyrazol-5-ol, have been synthesized with the aim of finding novel antipsychotic agents. These compounds were created by replacing the amino and ketone groups with hydroxy and imine functionalities, respectively . Another related compound, 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, was synthesized under phase transfer catalysis and ultrasonic irradiation conditions, demonstrating the versatility of synthetic methods available for pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was characterized using these techniques, providing detailed information about the arrangement of atoms within the molecule . Similarly, the crystal structure of dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate was elucidated, revealing the interplanar angles and intramolecular interactions that stabilize the molecule .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, often acting as ligands to form complexes with metals. For instance, a new tripodal ligand based on a pyrazole structure was synthesized and examined for its catalytic oxidative activities with different copper (II) salts . Additionally, water-soluble pyrazolate rhodium(I) complexes were obtained by reacting pyrazole ligands with [RhCl(COD)]2, showcasing the reactivity of these compounds in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their fluorescent behavior and solubility, are of significant interest. A series of 1,3,5-triaryl-2-pyrazolines exhibited fluorescence properties in the blue region of the visible spectrum when irradiated with ultraviolet radiation . The solubility of pyrazole derivatives in polar solvents like water was demonstrated by the synthesis of water-soluble pyrazolate rhodium(I) complexes . Additionally, the crystal structure of 3,5-dimethyl-pyrazole-1-carbodithioic acid benzyl ester was studied, revealing intermolecular hydrogen bonds that form one-dimensional infinite chains, which could influence the compound's solubility and stability .
Scientific Research Applications
Tautomerism and Structural Analysis
Research on the tautomerism of N-substituted pyrazolones, including derivatives of 1,3-dimethyl-1H-pyrazol-5-ol, has provided insights into their structural dynamics. X-ray crystallography and NMR spectroscopy have been used to analyze the dimers of 1-phenyl-1H-pyrazol-3-ol units, revealing the existence of these compounds predominantly as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents. This understanding is critical for the development of pharmaceuticals and new materials (Arbačiauskienė et al., 2018).
Antimicrobial Activity and Synthetic Applications
Studies on regioselectivity in 1,3-dipolar cycloadditions have highlighted the antimicrobial activity of pyrazole derivatives. These findings are significant for the synthesis of compounds with potential as antipyretic, analgesic, tranquilizing, and herbicidal agents. The comprehensive synthesis protocols and molecular orbital calculations offer a pathway to explore these compounds' biological activities further (Zaki et al., 2016).
Catalysis and Ligand Synthesis
The synthesis of new tripodal ligands based on 3,5-dimethyl-1H-pyrazol derivatives has been investigated for their catalytic oxidative activities. Such studies are essential for developing catalysts for synthetic and industrial processes. The research on these ligands and their copper (II) complexes provides valuable insights into designing efficient catalysts for oxidation reactions (Kodadi et al., 2008).
Electrochemical Synthesis and Applications
Electrochemically catalyzed N-N coupling and ring cleavage reactions of 1H-pyrazoles have been explored for the electro-organic synthesis of new heterocyclic compounds. This approach offers a green alternative to traditional synthesis methods, with applications in designing new materials and drugs (Zandi et al., 2021).
Antioxidant and Antibacterial Activities
The synthesis and screening of novel Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have revealed moderate to good antibacterial activity. This line of research opens new avenues for developing antimicrobial agents (Asiri & Khan, 2010).
Future Directions
The future directions of “1,3-dimethyl-1H-pyrazol-5-ol” could involve its use in the synthesis of more complex structures with various applications in biological, physical-chemical, material science, and industrial fields . For instance, it can be used as a synthetic intermediate in preparing relevant chemicals .
properties
IUPAC Name |
2,5-dimethyl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPVQFCUIAKFLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377598 | |
Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrazol-5-ol | |
CAS RN |
5203-77-0 | |
Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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